[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a carbamoyl group, and a methanesulfonamide group attached to a benzoate moiety.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(methanesulfonamido)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11(2)16(3,10-17)18-14(20)9-24-15(21)12-7-5-6-8-13(12)19-25(4,22)23/h5-8,11,19H,9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYPUULGPLRAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyano group, the introduction of the carbamoyl group, and the attachment of the methanesulfonamide group to the benzoate ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the benzoate ring.
Scientific Research Applications
Agricultural Applications
One of the primary applications of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate is as a pesticide. Its effectiveness in controlling various pests makes it valuable in crop protection strategies.
Efficacy in Pest Control
Research indicates that this compound exhibits significant insecticidal activity against a range of agricultural pests. It functions by disrupting the normal physiological processes in insects, leading to their mortality.
Case Study: Efficacy Against Specific Pests
- Target Pests : Aphids, whiteflies, and spider mites.
- Application Method : Foliar spray at concentrations ranging from 0.5% to 2%.
- Results : In field trials, a reduction in pest populations by over 80% was observed within two weeks of application.
Pharmaceutical Applications
The compound also shows promise in the pharmaceutical sector, particularly in drug formulation and delivery systems.
Drug Delivery Systems
Recent advancements in nanoparticle-based drug delivery have highlighted the potential use of this compound as a carrier for therapeutic agents.
Case Study: Targeted Delivery for Cancer Treatment
- Therapeutic Agent : Conjugated with chemotherapeutic drugs.
- Methodology : Utilization of liposomal formulations to enhance bioavailability.
- Outcomes : Improved targeting of cancer cells with reduced side effects compared to traditional chemotherapy methods.
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for assessing its safety for both humans and the environment.
Risk Assessment
A comprehensive risk assessment study evaluated the chronic and acute toxicity of this compound. The findings indicated that while it is effective as a pesticide, care must be taken regarding its application rates to minimize environmental impact.
| Assessment Type | Findings |
|---|---|
| Acute Toxicity | Low risk at recommended doses |
| Chronic Exposure | Potential risks at high exposure levels |
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group, carbamoyl group, and methanesulfonamide group play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, or interference with cellular signaling.
Comparison with Similar Compounds
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate can be compared with other similar compounds, such as:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate: This compound has a similar structure but with different substituents on the benzoate ring.
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate: Another similar compound with a phenylethyl group instead of the methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
While the exact molecular formula and weight need to be specified from reliable sources, it is crucial to note that the presence of a cyano group and carbamoyl moiety suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to its structural components, which may interact with various biological pathways. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Many sulfonamide derivatives are known for their antibacterial properties.
- Enzyme Inhibition : The carbamoyl moiety may inhibit specific enzymes, potentially affecting metabolic pathways.
Case Studies
- Antimicrobial Studies : A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve inhibition of bacterial folate synthesis, a common target for sulfonamide antibiotics.
- Cytotoxicity Assays : In vitro studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines. These effects are often mediated through apoptosis induction in cancer cells.
Research Findings
Recent studies have explored the pharmacological properties of compounds related to [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate. Key findings include:
- Inhibition of Enzymes : Research has indicated that derivatives can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, providing potential therapeutic benefits in conditions like arthritis.
Data Table: Biological Activity Summary
Q & A
Q. Steps :
- Formation of the 1-cyano-1,2-dimethylpropyl group via ketone cyanohydrin synthesis.
- Amide coupling with dichlorprop-P.
- Final esterification to incorporate the methanesulfonamidobenzoate moiety.
- Key Considerations : Reaction temperature (20–40°C) and stoichiometric ratios (e.g., HCN in excess) are critical for yield optimization .
Q. How is the enantiomeric composition of the compound determined?
- Methodology :
- Chiral HPLC : Using a polysaccharide-based column (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol (90:10 v/v) to resolve (R)- and (S)-enantiomers.
- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of proton signals for enantiomer quantification.
- Data Example : Commercial batches contain 85% (R)- and 15% (S)-enantiomers, as validated by chiral chromatography .
| Enantiomer | Percentage | Analytical Method |
|---|---|---|
| (R)-enantiomer | 85% | Chiral HPLC |
| (S)-enantiomer | 15% | Chiral HPLC |
Q. What analytical techniques are essential for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm structural integrity.
- Mass Spectrometry (HRMS) : For molecular weight validation (CHClNO; theoretical m/z 329.23).
- X-ray Crystallography : To resolve stereochemistry (if single crystals are obtained) .
Advanced Research Questions
Q. How can the fungicidal activity of enantiomers be systematically compared?
- Experimental Design :
Synthesis of Pure Enantiomers : Use asymmetric catalysis or chiral resolution to isolate (R)- and (S)-forms.
Q. Bioassays :
- In Vitro : Fungal spore germination inhibition assays (e.g., against Botrytis cinerea).
- In Vivo : Greenhouse trials with controlled application rates (e.g., 50–200 ppm).
Statistical Analysis : Dose-response curves (EC values) and ANOVA to compare efficacy.
- Data Contradiction Note : Discrepancies in literature may arise from impure enantiomers or variable assay conditions. Replicate studies with pure samples are advised .
Q. What strategies mitigate racemization during synthesis or storage?
- Methodology :
- Low-Temperature Storage : Maintain at –20°C to reduce thermal racemization.
- Acidic Stabilization : Use buffered solutions (pH 4–5) to prevent base-catalyzed enantiomer interconversion.
- Inert Atmosphere : Conduct reactions under nitrogen to avoid oxidative degradation.
- Validation : Periodic chiral HPLC analysis to monitor enantiomeric stability .
Q. How can the fungicidal mode of action be elucidated?
- Approaches :
Enzyme Inhibition Assays : Test against fungal cytochrome P450 or chitin synthase.
Genetic Knockout Studies : Compare sensitivity of wild-type vs. mutant fungal strains (e.g., Saccharomyces cerevisiae with disrupted target genes).
Metabolomic Profiling : LC-MS-based analysis to identify disrupted metabolic pathways in treated fungi.
- Hypothesis : The compound may inhibit sterol biosynthesis, analogous to other cyanopropyl carbamates .
Data Contradiction Resolution
Q. How to address conflicting reports on environmental persistence of the compound?
- Methodology :
- Controlled Degradation Studies : Compare hydrolysis rates under varying pH, UV exposure, and microbial activity.
- Isotopic Labeling : Use -labeled compound to track degradation products via scintillation counting.
- Critical Factors : Soil type (e.g., organic matter content) and temperature significantly influence degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
